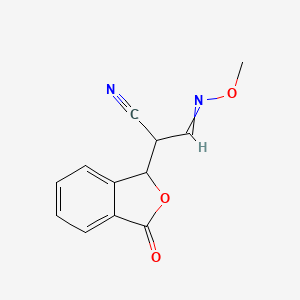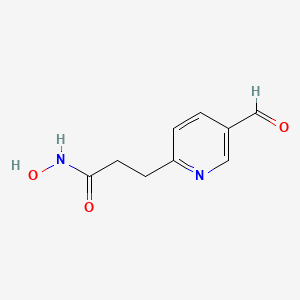
(Cyclopenta-2,4-dien-1-yl)vanadiumtetracarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopenta-2,4-dien-1-yl)vanadiumtetracarbaldehyde is a complex organometallic compound that features a vanadium center coordinated to a cyclopentadienyl ligand and four carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopenta-2,4-dien-1-yl)vanadiumtetracarbaldehyde typically involves the reaction of vanadium pentacarbonyl with cyclopentadiene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
V(CO)5+C5H6→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopenta-2,4-dien-1-yl)vanadiumtetracarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form vanadium oxides and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state vanadium complexes.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of a coordinating solvent like THF or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium oxides, while substitution reactions can produce a variety of vanadium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
(Cyclopenta-2,4-dien-1-yl)vanadiumtetracarbaldehyde has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the context of its redox properties.
Industry: It is employed in the synthesis of advanced materials and as a precursor for other organometallic compounds.
Wirkmechanismus
The mechanism by which (Cyclopenta-2,4-dien-1-yl)vanadiumtetracarbaldehyde exerts its effects involves its ability to undergo redox reactions and coordinate with various ligands. The vanadium center can participate in electron transfer processes, making it a versatile catalyst. The cyclopentadienyl ligand stabilizes the vanadium center and facilitates its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanadium pentacarbonyl (V(CO)_5): A simpler vanadium carbonyl complex.
Cyclopentadienylvanadium tricarbonyl (CpV(CO)_3): A related compound with three carbonyl ligands.
Vanadocene (Cp_2V): A bis(cyclopentadienyl) vanadium complex.
Uniqueness
(Cyclopenta-2,4-dien-1-yl)vanadiumtetracarbaldehyde is unique due to its combination of a cyclopentadienyl ligand and four carbonyl groups, which confer distinct electronic and steric properties. This makes it particularly effective in catalytic applications and as a precursor for synthesizing other organometallic compounds.
Eigenschaften
Molekularformel |
C9H9O4V-5 |
|---|---|
Molekulargewicht |
232.11 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;methanone;vanadium |
InChI |
InChI=1S/C5H5.4CHO.V/c1-2-4-5-3-1;4*1-2;/h1-5H;4*1H;/q5*-1; |
InChI-Schlüssel |
SKMMZWALQGGYDZ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]1C=CC=C1.[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one](/img/structure/B11726951.png)
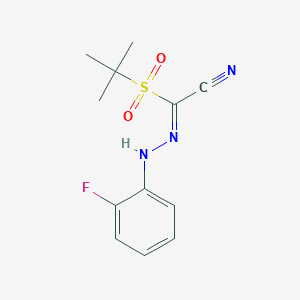
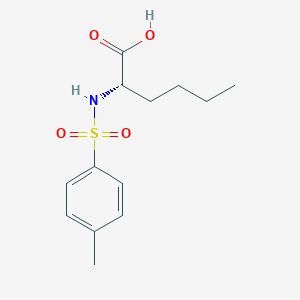
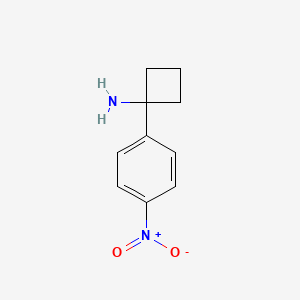


![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11726993.png)
![3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11726997.png)
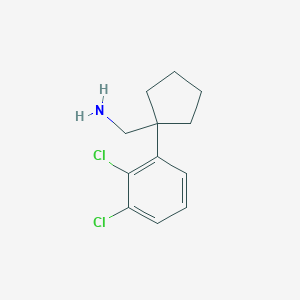
![3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B11726999.png)
![(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid](/img/structure/B11727003.png)
